
(2R,6R)-2-(1,3-Dioxolan-2-yl)-6-methylpiperidine
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Overview
Description
(2R,6R)-2-(1,3-Dioxolan-2-yl)-6-methylpiperidine is a chiral compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. The presence of the 1,3-dioxolane ring and the methyl group at specific positions in the piperidine ring gives this compound unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2-(1,3-Dioxolan-2-yl)-6-methylpiperidine typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through various methods, such as the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the 1,3-Dioxolane Ring: This step involves the reaction of the piperidine derivative with a suitable diol and an acid catalyst to form the 1,3-dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on cost-effectiveness, yield, and purity. Catalysts, solvents, and reaction conditions are carefully selected to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the nitrogen atom.
Reduction: Reduction reactions can target the dioxolane ring or the piperidine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the nitrogen atom or the methyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an amine oxide, while reduction may produce a deoxygenated or demethylated derivative.
Scientific Research Applications
Chemistry
In chemistry, (2R,6R)-2-(1,3-Dioxolan-2-yl)-6-methylpiperidine can be used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.
Medicine
In medicine, this compound could be investigated for its potential pharmacological properties, such as its ability to interact with specific receptors or enzymes.
Industry
In the industrial sector, this compound may find applications in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,6R)-2-(1,3-Dioxolan-2-yl)-6-methylpiperidine depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-2-(1,3-Dioxolan-2-yl)piperidine: Lacks the methyl group at the 6-position.
(2R,6R)-6-Methylpiperidine: Lacks the 1,3-dioxolane ring.
(2S,6S)-2-(1,3-Dioxolan-2-yl)-6-methylpiperidine: The enantiomer of the compound .
Uniqueness
(2R,6R)-2-(1,3-Dioxolan-2-yl)-6-methylpiperidine is unique due to the specific arrangement of its functional groups and its chiral nature
Biological Activity
(2R,6R)-2-(1,3-Dioxolan-2-yl)-6-methylpiperidine is a chiral compound belonging to the piperidine class, characterized by a unique structure that includes a dioxolane ring and a methyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various therapeutic areas.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a six-membered piperidine ring with substituents that influence its reactivity and interaction with biological targets. The presence of the 1,3-dioxolane moiety enhances its structural properties, making it a valuable candidate for further research.
The biological activity of this compound is largely attributed to its interactions with various molecular targets, including enzymes and receptors. The mechanism of action is believed to involve:
- Binding to Enzymes : This compound may act as a ligand in enzyme-substrate interactions, modulating enzymatic activity.
- Receptor Interaction : Potential interaction with specific receptors could lead to alterations in cellular signaling pathways.
Biological Activity Studies
Research has indicated that this compound exhibits significant biological activities across various domains. Below are key findings from studies evaluating its pharmacological potential:
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Activity :
A study investigated the effect of this compound on the NCI-H929 multiple myeloma cell line. The compound demonstrated a dose-dependent increase in apoptosis, with significant effects observed at concentrations ranging from 0.5 to 5 µM. Flow cytometry analysis revealed that the compound induced cell cycle arrest at the G0/G1 phase."The results indicated that this compound can effectively induce apoptosis and inhibit cell proliferation in multiple myeloma cells" .
-
Enzyme Interaction Studies :
In biochemical assays, this compound was evaluated for its ability to inhibit specific enzymes linked to metabolic disorders. The findings suggested that it could serve as a promising lead for developing new therapeutics targeting metabolic pathways."The compound's unique structure allows it to interact selectively with enzyme active sites" .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (2R,6R)-2-(1,3-Dioxolan-2-yl)-6-methylpiperidine, and how is stereochemical control achieved?
Stereochemical control in piperidine derivatives is often achieved via asymmetric catalysis or chiral resolution. For example, enantioselective alkylation of bicyclic lactams (e.g., via Evans auxiliaries or organocatalysts) can yield the desired (2R,6R) configuration . The dioxolane ring may be introduced via acid-catalyzed cyclization of a diol precursor under anhydrous conditions, with reaction monitoring by TLC or HPLC to ensure regioselectivity. Solvent choice (e.g., dichloromethane) and temperature control are critical to avoid racemization .
Q. What analytical techniques are recommended to confirm the structure and purity of this compound?
- NMR Spectroscopy : 1H and 13C NMR can confirm stereochemistry and substituent positions. For instance, coupling constants in the piperidine ring (e.g., axial vs. equatorial protons) help verify the (2R,6R) configuration .
- Chiral HPLC : To assess enantiomeric excess (>98% purity is typical for pharmaceutical intermediates) .
- Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities .
Q. What safety precautions are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water to prevent unintended hydrolysis of the dioxolane ring .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 6 months and analyze degradation products via LC-MS.
- Light Sensitivity : Use amber vials to prevent photodegradation, as dioxolane rings may cleave under UV exposure .
Q. What computational tools are used to predict the compound’s physicochemical properties?
- Density Functional Theory (DFT) : Predicts bond angles, energies, and reaction pathways (e.g., dioxolane ring-opening mechanisms).
- Molecular Dynamics Simulations : Assess solubility and lipophilicity, critical for bioavailability studies .
Advanced Research Questions
Q. How can reaction yields be optimized during dioxolane ring formation in the synthesis of this compound?
- Catalyst Screening : Test Lewis acids (e.g., BF3·OEt2) to accelerate cyclization.
- Solvent Optimization : Use aprotic solvents (e.g., THF) to stabilize intermediates. Evidence from similar syntheses shows yields improve from 60% to 85% with 0.1 M catalyst loading .
- In Situ Monitoring : Use FTIR to track diol-to-dioxolane conversion and adjust reaction time dynamically .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
- Multivariate Analysis : Compare DFT-predicted activation energies with experimental Arrhenius parameters. Discrepancies may arise from solvent effects or transition-state approximations.
- Isotope Labeling : Use deuterated analogs to validate mechanistic pathways (e.g., proton transfer steps) .
Q. How can the compound’s bioactivity be evaluated in target identification studies?
- Molecular Docking : Screen against GPCR or enzyme targets (e.g., sigma receptors) using AutoDock Vina.
- In Vitro Assays : Test inhibition of acetylcholinesterase or monoamine oxidases, common targets for piperidine derivatives. IC50 values <10 µM indicate therapeutic potential .
Q. What methodologies address challenges in scaling up the synthesis of this compound?
- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., dioxolane formation).
- Crystallization Optimization : Use anti-solvent addition (e.g., heptane) to enhance enantiomeric purity during workup. Pilot-scale trials report 90% yield at 10 kg batches .
Q. How can environmental impacts of this compound be assessed in ecotoxicity studies?
- OECD Guidelines : Conduct biodegradability tests (e.g., OECD 301F) to evaluate persistence.
- Aquatic Toxicity : Use Daphnia magna or algae models to determine LC50/EC50 values. Piperidine derivatives often show moderate toxicity (LC50 ~10 mg/L) .
Q. Methodological Notes
- Stereochemical Analysis : X-ray crystallography is the gold standard for absolute configuration confirmation but requires high-purity crystals .
- Data Reproducibility : Replicate experiments under GLP conditions, with triplicate measurements for statistical validity .
- Theoretical Frameworks : Link synthetic pathways to Curtin-Hammett or Baldwin’s rules to rationalize selectivity .
Properties
IUPAC Name |
(2R,6R)-2-(1,3-dioxolan-2-yl)-6-methylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7-3-2-4-8(10-7)9-11-5-6-12-9/h7-10H,2-6H2,1H3/t7-,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCBQVNBBVUIDC-HTQZYQBOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)C2OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1)C2OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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